N-(2,3-dichlorophenyl)-1-naphthamide is an organic compound characterized by its unique structure and potential biological applications. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the context of neurological disorders.
N-(2,3-dichlorophenyl)-1-naphthamide can be classified as:
The synthesis of N-(2,3-dichlorophenyl)-1-naphthamide involves several steps that typically include the formation of the amide bond between 2,3-dichlorobenzoic acid and 1-naphthylamine. The process may utilize various reagents and conditions to facilitate the reaction.
Technical Details:
N-(2,3-dichlorophenyl)-1-naphthamide features a naphthalene ring system attached to a phenyl group that has two chlorine substituents at the 2 and 3 positions. This configuration contributes to its stability and reactivity.
N-(2,3-dichlorophenyl)-1-naphthamide can participate in various chemical reactions due to its functional groups. Notably, it can undergo hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine.
Technical Details:
This reaction highlights the compound's potential for further transformations in synthetic organic chemistry.
The mechanism of action for N-(2,3-dichlorophenyl)-1-naphthamide primarily involves its interaction with dopamine receptors. It has been shown to selectively bind to dopamine D3 receptors, which are implicated in various neurological functions.
Data:
N-(2,3-dichlorophenyl)-1-naphthamide has several potential applications in scientific research:
N-(2,3-Dichlorophenyl)-1-naphthamide (IUPAC name: N-(2,3-dichlorophenyl)naphthalene-1-carboxamide) is a synthetic small molecule with the molecular formula C₁₇H₁₁Cl₂NO and a molecular weight of 316.18 g/mol. Its structural architecture comprises a naphthalene ring system linked via a carboxamide bridge to a 2,3-dichlorophenyl moiety. This arrangement creates a twisted, non-planar conformation that significantly influences its intermolecular interactions and binding dynamics [1].
Key structural descriptors:
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl
BIOSPDINKKTFBA-UHFFFAOYSA-N
Table 1: Atomic-Level Characterization of N-(2,3-Dichlorophenyl)-1-Naphthamide
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₇H₁₁Cl₂NO |
Exact Mass | 315.0212 Da |
Topological Polar Surface Area | 29.1 Ų |
Hydrogen Bond Acceptors | 2 (amide O, carbonyl O) |
Hydrogen Bond Donors | 1 (amide N-H) |
Rotatable Bonds | 3 |
X-ray crystallography studies of closely related analogs (e.g., N-(2,4-dichlorophenyl)-1-naphthamide) reveal that the solid-state structure is stabilized by intermolecular N-H···O hydrogen bonds and C-Cl···π halogen interactions. These features enable dense supramolecular packing, which may influence bioavailability [4].
The compound emerged during the 1990s–2000s as part of a focused effort to develop dopamine D3 receptor (D3R)-selective ligands for treating substance use disorders. Its design follows the classic "primary pharmacophore (PP)–linker–secondary pharmacophore (SP)" template prevalent in neuropharmacology agents:
This scaffold was optimized to exploit topographical divergences between the D3 and D2 receptor subtypes. While the PP binds the conserved orthosteric site, the 1-naphthamide SP engages a secondary binding pocket (SBP) that differs significantly between D2R and D3R. This strategy achieved >100-fold selectivity for D3R in optimized analogs like PG 648 [2] [8].
Table 2: Evolution of Key Structural Analogs
Compound | Structural Features | D3R Affinity (Ki, nM) | Selectivity (D2R/D3R) |
---|---|---|---|
BP 897 | 2-Methoxyphenyl-PP + 2-naphthamide | 0.92 | 66-fold |
NGB 2904 | 2,3-DiCl-PP + 9H-fluorene-3-carboxamide | 1.4 | >160-fold |
FAUC 346 | 2,3-DiCl-PP + benzo[b]thiophene-2-carboxamide | 0.23 | ~500-fold |
N-(2,3-diCl-Ph)-1-naphthamide | Core SP in lead optimization | Variable* | Variable* |
*Serves as synthon for full-length ligands; binding data context-dependent [2] [6] [8].
The 1-naphthamide motif proved critical for D3R partial agonism—a pharmacological profile theorized to normalize dopamine signaling without complete receptor shutdown, potentially reducing side effects like cardiovascular liability observed with antagonists [2].
N-(2,3-Dichlorophenyl)-1-naphthamide derivatives have served as molecular probes to elucidate mechanisms of GPCR activation and subtype selectivity. Key insights include:
A. Role in Allosteric Modulation
Molecular dynamics simulations (microsecond-scale) reveal that 1-naphthamide-containing partial agonists (e.g., (S)-enantiomers) induce specific conformational rearrangements in D3R’s transmembrane helices:
These changes are attenuated with (R)-enantiomers or antagonist analogs, explaining efficacy differences within closely related chemotypes.
B. Extracellular Loop 2 (E2) Contributions
Chimeric D2R/D3R studies demonstrate that the E2 loop governs >90% of D3R selectivity for 1-naphthamide derivatives. Removal of D3R’s E2 loop reduces binding affinity by 100-fold, while grafting D3R’s E2 loop onto D2R restores high-affinity binding. The carboxamide carbonyl is essential here, forming hydrogen bonds with E2 residues (e.g., Lys168) absent in D2R [8]:
Ligand: O=C-NH-Linker-PP | D3R E2: -Lys168 (salt bridge)
Removing the carbonyl (e.g., in amine-linked analogs) disproportionately impairs D3R affinity versus D2R, eroding selectivity [8].
Table 3: Impact of Structural Modifications on Binding
Modification | ΔD3R Ki | ΔD2R Ki | Effect on D3R:D2R Selectivity |
---|---|---|---|
Amide → amine linker | >100-fold ↓ | <5-fold ↓ | >95% loss |
1-Naphthamide → pyrazolopyridine | ~4-fold ↓ | ~2-fold ↓ | Modest decrease |
2,3-DiCl-PP → 2-OMe-PP | 2–10-fold ↓ | Minimal change | Reduced selectivity |
3-OH butyl linker → 3-F butyl | Comparable | >500-fold ↓* | Enhanced selectivity |
*e.g., Compound 8j: Ki D3R=2.6 nM vs D2R=4260 nM (1640-fold selective) [8].
C. Implications for Drug Design
This compound class validated the synthon approach in GPCR pharmacology:
These principles enabled D3R-selective ligands with tailored efficacy profiles—critical for dissecting D3R’s roles in addiction and Parkinson’s disease without confounding D2R effects.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8